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Compound of Interest

4-Chloro-5-ethyl-1H-pyrazol-3-
Compound Name:

amine
CAS No.: 110580-33-1
Cat. No.: B2551073

Get Quote

\ J

CAS Registry Number: 110580-33-1 Formula: CsHsCIN3 Molecular Weight: 145.59 g/mol [1]

Executive Summary

4-Chloro-5-ethyl-1H-pyrazol-3-amine is a privileged heterocyclic scaffold extensively utilized
in medicinal chemistry and agrochemical development.[1] As a 3,4,5-trisubstituted pyrazole, it
serves as a critical pharmacophore for ATP-competitive kinase inhibitors, exploiting the donor-
acceptor hydrogen bonding motif of the pyrazole-amine system to interact with the hinge region
of kinase domains.[1]

This monograph provides a comprehensive technical analysis of the compound, detailing its
synthesis, physicochemical behavior, and application as a building block in Fragment-Based
Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4]
[S][6][71I8][9]
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The compound exists in a prototropic tautomeric equilibrium between the 3-amine and 5-amine

forms.[1] While often designated as 5-ethyl-1H-pyrazol-3-amine, the tautomeric nature means

the ethyl group can be positioned at C3 or C5 relative to the unsubstituted nitrogen.[1]

Property Value Note
4-Chloro-5-ethyl-1H-pyrazol-3-  Tautomerizes to 4-chloro-3-
IUPAC Name ] ]
amine ethyl-1H-pyrazol-5-amine
) ) Oxidation sensitive (darkens
Appearance Off-white to pale yellow solid )
on air exposure)
Melting Point 128-132 °C Depends on crystal habit/purity
) ) Weakly basic due to electron-
pKa (Ring N) ~2.5 (Predicted) ] ]
withdrawing ClI
Lipophilicity enhanced by ethyl
LogP 1.12 Pop Y y ey
vs. methyl analogs
H-Bond Donors 2 (NHz, NH) Critical for "hinge-binding"
H-Bond Acceptors 2(N,N) Pyrazole N2 is a key acceptor

Tautomeric Equilibrium

The tautomerism is solvent-dependent.[1] In polar aprotic solvents (DMSO), the equilibrium

shifts, affecting NMR interpretation. For drug design, the specific tautomer bound to the protein

target is selected by the active site geometry.
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Figure 1: Prototropic tautomerism of the aminopyrazole core.

Synthetic Routes & Manufacturing

The synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine is a two-stage process: construction of
the pyrazole core followed by regioselective electrophilic halogenation.[1]

Stage 1: Cyclocondensation (The Core)

The precursor, 5-ethyl-1H-pyrazol-3-amine, is synthesized via the reaction of 3-
oxopentanenitrile (propionylacetonitrile) with hydrazine hydrate.[1]

e Reagents: 3-Oxopentanenitrile, Hydrazine monohydrate (N2H4[1]-H20).
» Solvent: Ethanol or Methanol (Reflux).[2]

e Mechanism: The hydrazine performs a nucleophilic attack on the ketone carbonyl, followed
by intramolecular cyclization onto the nitrile carbon.

Stage 2: Regioselective Chlorination

Direct chlorination of the aminopyrazole requires control to prevent oxidation of the exocyclic
amine or over-chlorination.

Reagent: N-Chlorosuccinimide (NCS).[1]

Solvent: Acetonitrile (MeCN) or DMF.

Temperature: 0°C to Room Temperature.

Purification: Recrystallization from EtOAc/Hexane.

Detailed Protocol:
» Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in MeCN (10 vol).

e Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic
reaction.[3]
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e Reaction: Stir at room temperature for 2—4 hours. Monitor by TLC/LCMS for disappearance
of starting material.

e Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate. Wash organic
layer with brine, dry over NazSOa.

« Isolation: Evaporate solvent. The crude 4-chloro product is often purified by silica gel
chromatography (DCM:MeOH gradient) or recrystallization.[1]
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Figure 2: Synthetic pathway from acyclic precursor to the chlorinated scaffold.[1]

Reactivity & Functionalization Strategy

In medicinal chemistry, this scaffold is treated as a trifunctional building block. The reactivity
profile is dictated by the electronic effects of the chlorine atom and the tautomeric nitrogens.

The Amine (Exocyclic -NH2)[1]

» Reactivity: Nucleophilic, but reduced basicity due to the electron-withdrawing 4-Cl and the
pyrazole ring.[1]

e Applications:
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o Amide Coupling: Reaction with acid chlorides/carboxylic acids to form amides (common in
kinase inhibitors to reach the "gatekeeper" residue).

o Urea Formation: Reaction with isocyanates.

o Buchwald-Hartwig: Pd-catalyzed coupling with aryl halides (requires protected ring
nitrogen often).[1]

The Ring Nitrogens (N1/N2)
» Reactivity: Amphoteric. The pyrrole-like NH is acidic (pKa ~14), while the pyridine-like N is
basic.[1]

» Alkylation/Acylation: Occurs readily.[4]

o Regioselectivity Challenge: Alkylation can occur at N1 or N2. Steric bulk at C3/C5 (Ethyl vs
Amine) influences the ratio. The 4-Cl substituent exerts a subtle electronic influence, often
favoring alkylation distal to the bulky ethyl group if steric factors dominate.

The 4-Chlorine[1][5][8]
o Reactivity: Generally inert to standard nucleophilic substitution (SnAr) unless the ring is

highly activated (e.g., by N-acylation with electron-withdrawing groups).[1]

e Suzuki-Miyaura: The C-Cl bond can be activated for Pd-catalyzed cross-coupling, allowing
the introduction of aryl/heteroaryl groups at the 4-position, though C-Br or C-I analogs are
preferred for this transformation.[1]

Therapeutic Applications
Kinase Inhibition (The "Hinge Binder")

The aminopyrazole motif is a "privileged structure™ in kinase drug discovery.

e Mechanism: The motif functions as a bidentate hydrogen bond donor/acceptor pair. The ring
Nitrogen (acceptor) binds to the backbone NH of the kinase hinge, while the exocyclic NH2
(donor) binds to the backbone Carbonyl.
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» Role of 4-Chloro: Occupies a small hydrophobic pocket (gatekeeper region), improving
potency and selectivity over the unsubstituted analog.

» Role of 5-Ethyl: Provides lipophilic interaction with the solvent-front or ribose-binding pocket,
modulating solubility and permeability (LogP adjustment).[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~145 Da, this compound is an ideal "fragment.”
» Ligand Efficiency (LE): High.
e Growth Vectors:

o N-Alkylation: To access the solvent channel.

o Amide coupling: To extend into the back-pocket (DFG-motif).

Safety & Handling

Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1][5]

Causes serious eye irritation.

Eye Irritation H319
[5]

May cause respiratory
STOT-SE H335 T
irritation.[1]

Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

 Inhalation: Use within a chemical fume hood. The dust is irritating to mucous membranes.
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e Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to
oxidation (browning) over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 4-Chloro-5-ethyl-1H-pyrazol-3-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2551073/docs#technical-monograph-4-chloro-5-
ethyl-1h-pyrazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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